molecular formula C23H28N4O4S B6548094 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 946239-52-7

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B6548094
CAS No.: 946239-52-7
M. Wt: 456.6 g/mol
InChI Key: PUDCDNLVKKYBJU-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core with 1,3-dimethyl and 6-(2-methylpropyl) substituents. A sulfanyl group at position 5 connects to an acetamide moiety, which is further substituted with an N-(2-ethoxyphenyl) group.

Properties

IUPAC Name

2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-6-31-17-10-8-7-9-16(17)25-18(28)13-32-20-15(11-14(2)3)12-24-21-19(20)22(29)27(5)23(30)26(21)4/h7-10,12,14H,6,11,13H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDCDNLVKKYBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine and Pyrido-Pyrimidine Derivatives

a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Core Structure : Simple pyrimidine ring vs. fused pyrido-pyrimidine in the target compound.
  • Substituents : Dichlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating).
  • Physicochemical Properties :
    • Molecular Formula: C₁₃H₁₁Cl₂N₃O₂S (simpler than target compound).
    • Melting Point: 230°C (high crystallinity).
    • Yield: 80%, indicating efficient synthesis .

b. Equimolecular Combination Involving Pyrido[4,3-d]pyrimidine ()

  • Core Structure : Pyrido[4,3-d]pyrimidine with cyclopropyl, fluoro, and iodo substituents.
  • Solubility : DMSO solvate enhances aqueous solubility vs. target compound’s ethoxy group.
  • Molecular Weight : 693.53 g/mol (higher due to iodine and DMSO) .
Acetamide Derivatives with Aryl Substituents

a. N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Core Structure: Benzothieno-pyrimidine (saturated hexahydro ring) vs. pyrido-pyrimidine.
  • Substituents : 4-Methoxyphenyl (smaller alkoxy group) vs. 2-ethoxyphenyl.
  • Potential Bioactivity: Methoxy groups may reduce lipophilicity compared to ethoxy .

b. N-(4-Hydroxyphenethyl)acetamide ()

  • Structure: Simple acetamide with phenolic hydroxyl group.
  • Hydroxyl group improves solubility but may limit blood-brain barrier penetration vs. ethoxy .
Complex Acetamide Derivatives ()
  • Examples :
    • Compound f : Formamido and hydroxy substituents.
    • Compound g : Acetamido and hydroxy groups.
  • Stereochemistry : (2S,3S,5S) configurations emphasize the role of stereochemistry in target binding.
  • Pharmacokinetics : Hydroxy groups may enhance metabolic clearance compared to the ethoxyphenyl group in the target compound .

Structural and Functional Analysis

Feature Target Compound Comparative Compound (Evidence)
Core Structure Pyrido[2,3-d]pyrimidine (fused heterocycle) Pyrimidine (), Benzothieno-pyrimidine ()
Key Substituents 2-Ethoxyphenyl (lipophilic), 2-methylpropyl (bulky alkyl) Dichlorophenyl (), Methoxyphenyl (), Hydroxyphenethyl ()
Molecular Weight ~500–600 g/mol (estimated) 344.21 g/mol (), 693.53 g/mol ()
Solubility Moderate (ethoxy balance) Higher in DMSO-solvated compounds (), Lower in dichlorophenyl analogs ()
Synthetic Yield Not reported 80% ()

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : Ethoxyphenyl (target) may improve bioavailability over dichlorophenyl () but reduce reactivity compared to nitro/sulfonyl groups ().
  • Core Flexibility : Saturated rings () may restrict conformational flexibility vs. the target’s fused aromatic system.

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